molecular formula C19H18F2N6O B2947113 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide CAS No. 1428358-19-3

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide

Cat. No. B2947113
M. Wt: 384.391
InChI Key: XMRUTLNBZXZYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F2N6O and its molecular weight is 384.391. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide' involves the reaction of 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxylic acid with 3,5-difluoroaniline in the presence of a coupling agent such as EDCI or HATU to form the desired product.

Starting Materials
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxylic acid, 3,5-difluoroaniline, Coupling agent (e.g. EDCI or HATU), Solvent (e.g. DMF or DMSO), Base (e.g. DIPEA or TEA)

Reaction
Step 1: Dissolve 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carboxylic acid and the coupling agent in a suitable solvent (e.g. DMF or DMSO) under inert atmosphere., Step 2: Add a base (e.g. DIPEA or TEA) to the reaction mixture and stir for 10-15 minutes., Step 3: Add 3,5-difluoroaniline to the reaction mixture and stir for 12-24 hours at room temperature., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide'.

properties

IUPAC Name

N-(3,5-difluorophenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N6O/c20-14-9-15(21)11-16(10-14)24-19(28)27-7-5-26(6-8-27)18-12-17(22-13-23-18)25-3-1-2-4-25/h1-4,9-13H,5-8H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMRUTLNBZXZYRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=CC=C3)C(=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(3,5-difluorophenyl)piperazine-1-carboxamide

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